molecular formula C14H13NO3 B8722498 Methyl 4-[(pyridin-2-yloxy)methyl]benzoate

Methyl 4-[(pyridin-2-yloxy)methyl]benzoate

Cat. No. B8722498
M. Wt: 243.26 g/mol
InChI Key: QLHQHOQKSHTWLQ-UHFFFAOYSA-N
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Patent
US07566781B2

Procedure details

Triphenyl phosphine (614 mg) and a THF solution (1 mL) of diethyl azodicarboxylate (408 mg) were added in that order to a THF solution (20 mL) of 2-hydroxypyridine (149 mg) and methyl 4-hydroxymethylbenzenecarboxylate (260 mg), and stirred overnight at room temperature. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 2/3 to ethyl acetate alone) to obtain the entitled compound (85 mg).
Quantity
614 mg
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[OH:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=1.O[CH2:40][C:41]1[CH:46]=[CH:45][C:44]([C:47]([O:49][CH3:50])=[O:48])=[CH:43][CH:42]=1>C1COCC1>[N:34]1[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=1[O:32][CH2:40][C:41]1[CH:42]=[CH:43][C:44]([C:47]([O:49][CH3:50])=[O:48])=[CH:45][CH:46]=1

Inputs

Step One
Name
Quantity
614 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
408 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
149 mg
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
260 mg
Type
reactant
Smiles
OCC1=CC=C(C=C1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 2/3 to ethyl acetate alone)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)OCC1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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